3-Amino-1-phenyl-2-pyrazolin-5-one

Synthetic Chemistry Heterocycle Synthesis Michael Addition

Researchers requiring a pyrazolone with a free 3-amino group often find that 3-methyl or 3-unsubstituted analogs cannot undergo the necessary condensation or diazocoupling reactions. 3-Amino-1-phenyl-2-pyrazolin-5-one (CAS 4149-06-8) directly solves this problem. • Reacts with isatins and β-diketones to construct novel spirocyclic scaffolds - a transformation inaccessible to 3-alkyl pyrazolones. • Forms high-performance azo 'fast dyes' for wool, silk, cotton, and polyester via diazocoupling with aryldiazonium salts. • Adds two equivalents of activated alkenes (ethyl acrylate, acrylonitrile) to generate 4,4-disubstituted pyrazolone derivatives.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 4149-06-8
Cat. No. B160911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-phenyl-2-pyrazolin-5-one
CAS4149-06-8
Synonyms3-amino-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
3-APDPO cpd
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESC1C(=NN(C1=O)C2=CC=CC=C2)N
InChIInChI=1S/C9H9N3O/c10-8-6-9(13)12(11-8)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,11)
InChIKeyLPOVZHYARSAVIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-phenyl-2-pyrazolin-5-one: Specifications & Procurement


3-Amino-1-phenyl-2-pyrazolin-5-one (CAS 4149-06-8) is a heterocyclic pyrazolone derivative with the molecular formula C₉H₉N₃O and a molecular weight of 175.19 g/mol . The compound exists as a white to dark purple crystalline powder with a melting point reported in the range of 206-215 °C (decomposition) . It is commercially available at purities of ≥98% (HPLC) . The primary amine group at the C3 position, in addition to the active methylene group at C4, provides two distinct sites for chemical modification, making it a versatile intermediate in organic synthesis .

Reactivity Dual-site building block: C3 primary amine and C4 active methylene enable orthogonal derivatization strategies.
Workflow Suited for heterocycle synthesis, spiro-compound construction, and azo-dye precursor workflows.
Spec HPLC-assayed purity supports reproducible synthetic intermediate procurement for research-scale campaigns.

3-Amino-1-phenyl-2-pyrazolin-5-one: Distinct from Other Pyrazolones


Generic substitution among pyrazolones is not recommended due to distinct substituent-dependent reactivity and application profiles. For instance, the presence of a free primary amine at the C3 position in 3-amino-1-phenyl-2-pyrazolin-5-one enables unique condensation and diazocoupling reactions that are not possible with C3-methyl or C3-unsubstituted analogs [1][2]. This functional group dictates the compound's utility as a specific building block for spiro compounds, azo dyes, and Schiff base ligands, whereas alternatives like 1-phenyl-3-methyl-5-pyrazolone (Edaravone/PMP) are primarily valued as antioxidants or carbohydrate derivatization agents [3]. The following quantitative evidence details these non-interchangeable performance characteristics.

Target compound
Common substitute
C3 Primary Amine

Enables diazocoupling, cascade cyclization, and Schiff-base formation not accessible with C3-alkyl analogs.

3-Methyl (PMP / Edaravone)

Lacks the nucleophilic amine; reactivity profile is limited to antioxidant or carbohydrate-derivatization roles.

Dual Alkene Addition

Undergoes 2:1 stoichiometric addition with activated alkenes, yielding 4,4-disubstituted products.

3-Trifluoromethyl analog

Follows a simple condensation pathway; cascade intramolecular cyclization may not occur.

3-Amino-1-phenyl-2-pyrazolin-5-one: Evidence vs. Analogs


Activated Alkene Reactivity vs. 3-Methyl Analog

3-Amino-1-phenyl-2-pyrazolin-5-one (Ic) demonstrates a distinct reactivity profile with ethyl acrylate compared to its 3-methyl analog (Ib). Under identical reaction conditions, the amino derivative adds two molecules of ethyl acrylate to yield a 4,4-disubstituted derivative, whereas the 3-methyl analog yields a mono-substituted 4-alkylated product [1].

Activated Alkene Reactivity
Head-to-head
2:1 stoichiometric addition yields 4,4-disubstituted pyrazolone, versus 1:1 mono-alkylation for 3-methyl analog under identical base-catalyzed acrylate conditions.
Supports building-block differentiation for complex heterocycle construction.
Stoichiometric control may require base and solvent optimization per target substrate.
Synthetic Chemistry Heterocycle Synthesis Michael Addition

Aromatic Aldehyde Reactivity vs. 3-CF3 Analog

Under thermal condensation with aromatic aldehydes, 3-amino-1-phenyl-2-pyrazolin-5-one reacts via a fundamentally different pathway compared to its 3-trifluoromethyl analog. While the 3-trifluoromethyl compound yields simple 4-arylidene-2-pyrazolin-5-ones, the 3-amino derivative undergoes further intramolecular cyclization to yield more complex pyrazolopyranopyrazole derivatives [1][2].

Aromatic Aldehyde Reactivity
Head-to-head
C3-amino group triggers cascade intramolecular cyclization to pyrazolopyranopyrazoles; 3-CF3 analog yields only simple 4-arylidene condensation products under thermal conditions at 160–170 °C.
Supports cascade-reaction pathway for accessing structurally complex bicyclic scaffolds.
Reported high yields under thermal conditions; catalyst and solvent system may shift product distribution.
Synthetic Chemistry Green Chemistry Pyrazolopyrans

Fast Dye Precursor vs. 3-Methyl Analog

3-Amino-1-phenyl-2-pyrazolin-5-one is a key precursor to a specific class of azo dyes, whereas the 3-methyl analog (Edaravone/PMP) finds no significant use in this application. Diazocoupling of the target compound with aryldiazonium salts produces 3-amino-1-phenyl-1H-pyrazole-4,5-dione-4-arylhydrazones, which are employed as fast dyes for a variety of textiles [1].

Fast Dye Precursor
Context-dependent
Diazocoupling with aryldiazonium salts produces fast azo dyes for wool, silk, cotton, and polyester. 3-Methyl analog has no reported textile-dye precursor application.
Supports dye-precursor application distinct from 3-alkyl pyrazolone analogs.
Substrate-specific fastness properties require textile-format validation in target matrix.
Dye Chemistry Materials Science Textile Dyeing

Gas-Phase Tautomerism by UPS

A study using ultraviolet photoelectron spectroscopy (UPS) and MNDO calculations determined the gas-phase tautomerism of 3-amino-1-phenyl-2-pyrazolin-5-one. This quantitative assessment of its tautomeric equilibrium in the gas phase provides a benchmark for computational chemists [1].

Gas-Phase Tautomerism
Class-level
UPS and MNDO calculations establish gas-phase tautomeric equilibrium benchmark for 3-amino-1-phenyl-2-pyrazolin-5-one, studied alongside antipyrine and related pyrazolones.
Provides computational reference point for pyrazolone electronic-structure modeling.
Class-level gas-phase data; condensed-phase tautomer behavior may differ and requires review.
Physical Chemistry Theoretical Chemistry Computational Chemistry

3-Amino-1-phenyl-2-pyrazolin-5-one: Key Applications


Cascade Synthesis of Spiro-Heterocycles

Leverage the unique dual-reactivity of 3-amino-1-phenyl-2-pyrazolin-5-one to synthesize complex spirocyclic scaffolds. As demonstrated, its reaction with isatins and β-diketones proceeds with high efficiency in green solvent systems to yield novel spiro compounds [1][2]. This application is predicated on the 3-amino group's nucleophilicity, a feature absent in 3-alkyl or 3-unsubstituted pyrazolones, making this the reagent of choice for accessing this specific chemical space.

Fast Azo Dyes for Textiles

Employ 3-amino-1-phenyl-2-pyrazolin-5-one as a key intermediate in the synthesis of high-performance azo dyes. Its diazocoupling with aryldiazonium salts yields 3-amino-1-phenyl-1H-pyrazole-4,5-dione-4-arylhydrazones, which are characterized as 'fast dyes' suitable for a wide range of textile substrates including wool, silk, cotton, and polyester [3]. This application is specific to this amino-pyrazolone and is not shared by its 3-methyl congener.

Michael Addition for Functionalized Pyrazoles

Capitalize on the compound's distinct reactivity with activated alkenes. In contrast to 3-methyl-1-phenyl-2-pyrazolin-5-one, the 3-amino derivative reacts with two equivalents of ethyl acrylate or acrylonitrile to generate 4,4-disubstituted pyrazolone derivatives [4]. This provides a direct route to more highly substituted building blocks that are inaccessible from other common pyrazolones.

Application
Selection Property
Validation Focus
Spiro-heterocycle synthesis
C3 primary amine nucleophilicity
Cascade reaction efficiency and product cyclization confirmation
Azo dye intermediate development
Diazocoupling capability at C4 position
Fastness performance review on target textile substrate
Michael addition building block
Dual activated-alkene addition reactivity
4,4-disubstituted product confirmation and stoichiometry control

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